molecular formula C26H31N3O2S B2958812 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-methylbenzenesulfonamide CAS No. 932506-03-1

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-methylbenzenesulfonamide

Cat. No. B2958812
CAS RN: 932506-03-1
M. Wt: 449.61
InChI Key: KTNXBBSIRWNUCU-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C26H31N3O2S and its molecular weight is 449.61. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Amino-substituted derivatives of 2-[2-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones, including compounds structurally related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-methylbenzenesulfonamide, have shown significant antitumor activity. These compounds exhibited high potency against tumor cells, with some derivatives showing lower cardiotoxicity relative to cytotoxicity, making them promising candidates for cancer treatment (Sami et al., 1995); (Sami et al., 1996).

Synthesis of N-Heteroaromatic Compounds

The compound has been utilized in the synthesis of N-containing heterocycles, which are important in pharmaceutical chemistry. A protocol based on cyclocarbonylative Sonogashira reactions, involving tosylamides like N-(2-ethynylbenzyl)-4methylbenzenesulfonamide, has been developed for this purpose (Aronica et al., 2016).

Antimicrobial Activity

Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates, related to the compound of interest, have demonstrated significant antimicrobial activity against various strains of bacteria and spores of fungi, showing potential for the development of new antimicrobial agents (Vanparia et al., 2010).

Inhibitor Binding to Human Carbonic Anhydrases

Isoquinolinesulfonamides, including derivatives similar to the compound , have been shown to inhibit human carbonic anhydrases. The crystal structure analysis of such compounds in complex with human carbonic anhydrase II provided insights for the design of selective inhibitors, which could be significant in therapeutic applications (Mader et al., 2011).

Cardiac Troponin I–Interacting Kinase (TNNi3K) Inhibitors

Structural analogs of 3-((6,7-dimethoxyquinazolin-4-yl)amino)-4-(dimethylamino)-N-methylbenzenesulfonamide, structurally related to the compound of interest, have been synthesized as inhibitors of TNNi3K. These studies contribute to understanding the structure-activity relationships and could guide the development of drugs targeting cardiac diseases (Asquith et al., 2020).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2S/c1-20-8-14-25(15-9-20)32(30,31)27-18-26(22-10-12-24(13-11-22)28(2)3)29-17-16-21-6-4-5-7-23(21)19-29/h4-15,26-27H,16-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNXBBSIRWNUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-methylbenzenesulfonamide

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